molecular formula C13H10O2S B2714005 4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid CAS No. 29179-41-7

4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid

Cat. No. B2714005
CAS RN: 29179-41-7
M. Wt: 230.28
InChI Key: IGBRCZHGFVMFCR-UHFFFAOYSA-N
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Description

4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid (DNT-COOH) is an organic compound that is a derivative of thiophene. It is a colorless, crystalline solid that is soluble in polar solvents, such as methanol, ethanol, and dimethyl sulfoxide. DNT-COOH has been studied extensively for its potential applications in the fields of organic synthesis, catalysis, and biochemistry.

Scientific Research Applications

Chemical Synthesis and Derivatives

4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid and its derivatives play a significant role in chemical synthesis. A variety of methods have been developed for the synthesis of dihydronaphtho thiophenes and naphtho thiophenes, showcasing their importance in creating novel chemical structures. For instance, Okada et al. (1992) described a simple route to synthesize these compounds by aromatic nucleophilic substitution, indicating their applicability in organic synthesis (Okada et al., 1992). Similarly, Kobayashi et al. (2001) presented an improved method for preparing 4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylates, highlighting their utility in the creation of complex organic molecules (Kobayashi et al., 2001).

Pharmacological Applications

In the pharmaceutical sector, derivatives of this compound have been investigated for various biological activities. For instance, Gomez-Monterrey et al. (2011) explored the cytotoxicity of 3-acyl derivatives of dihydronaphtho thiophen-4,9-dione, demonstrating their potential in cancer treatment (Gomez-Monterrey et al., 2011). Additionally, Jalilian et al. (2003) synthesized and evaluated the cytotoxicity and antifungal properties of substituted 4,5-dihydronaphtho[1,2-d][1,2,3]thia(or selena)diazoles, further illustrating the compound's relevance in developing new therapeutic agents (Jalilian et al., 2003).

Material Science and Polymer Research

In the field of materials science and polymer research, derivatives of this compound are significant. Ikenoue (1990) discussed the synthesis and properties of poly(naphtho)[2,3-c] thiophene, a type of fused-ring conducting polymer, which opens up possibilities for its use in electronic and optoelectronic applications (Ikenoue, 1990).

properties

IUPAC Name

4,5-dihydrobenzo[g][1]benzothiole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-13(15)11-7-9-6-5-8-3-1-2-4-10(8)12(9)16-11/h1-4,7H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBRCZHGFVMFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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